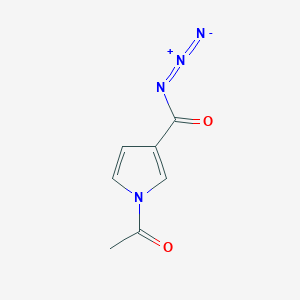

1-Acetylpyrrole-3-carbonyl Azide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6N4O2 |

|---|---|

Molecular Weight |

178.15 g/mol |

IUPAC Name |

1-acetylpyrrole-3-carbonyl azide |

InChI |

InChI=1S/C7H6N4O2/c1-5(12)11-3-2-6(4-11)7(13)9-10-8/h2-4H,1H3 |

InChI Key |

HRSSRWKAQTXXHF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C=CC(=C1)C(=O)N=[N+]=[N-] |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Elucidation of 1 Acetylpyrrole 3 Carbonyl Azide

Thermal and Photochemical Decomposition Pathways

The decomposition of 1-acetylpyrrole-3-carbonyl azide (B81097) can be initiated either thermally or photochemically, leading to distinct but related reactive intermediates and products. These pathways are central to the synthetic utility of acyl azides, providing routes to a variety of nitrogen-containing compounds.

The thermal decomposition of an acyl azide, such as 1-acetylpyrrole-3-carbonyl azide, is known as the Curtius rearrangement. wikipedia.org This reaction involves the loss of nitrogen gas (N₂) and the migration of the group attached to the carbonyl carbon, resulting in the formation of an isocyanate. wikipedia.orgnih.gov This rearrangement is a versatile tool in organic synthesis for converting carboxylic acids and their derivatives into amines, carbamates, and ureas. nih.govnih.gov

The mechanism of the Curtius rearrangement has been a subject of detailed study. It was once thought to be a two-step process involving the formation of a discrete acyl nitrene intermediate after the extrusion of nitrogen, followed by the migration of the R-group. wikipedia.orgnih.gov However, current evidence from both experimental and computational studies suggests that the thermal rearrangement is a concerted process. wikipedia.org In this concerted mechanism, the migration of the pyrrole (B145914) group and the expulsion of nitrogen gas occur simultaneously, avoiding the formation of a free nitrene intermediate. wikipedia.org This is supported by the general absence of byproducts that would typically arise from nitrene insertion or addition reactions. wikipedia.org The rearrangement proceeds with complete retention of the migrating group's stereochemistry. nih.gov

For this compound, the thermal rearrangement would yield 1-acetyl-3-pyrrolyl isocyanate and nitrogen gas.

Table 1: Overview of the Curtius Rearrangement

| Feature | Description |

| Reactant | This compound |

| Condition | Thermal (Heating) |

| Key Transformation | Acyl azide → Isocyanate + N₂ |

| Proposed Mechanism | Concerted [1,2-shift with N₂ extrusion] |

| Initial Product | 1-Acetyl-3-pyrrolyl isocyanate |

| Intermediate | A transient acyl nitrene (3) is hypothesized in the stepwise pathway, but a concerted mechanism is now more widely accepted. nih.gov |

While specific kinetic parameters for this compound are not extensively documented, the thermodynamics of the Curtius rearrangement strongly favor a concerted mechanism. wikipedia.org Quantum chemical calculations, such as those performed at the CBS-QB3 level for the related 1H-pyrrole-3-carbonyl azide, help to elucidate the energetics of the decomposition pathway. researchgate.net These computational studies support a mechanism where the transition state involves simultaneous bond breaking (C-N and N-N) and bond formation (C-N of the isocyanate), leading directly to the isocyanate product and molecular nitrogen without passing through a distinct nitrene intermediate. wikipedia.orgresearchgate.net

Although the thermal Curtius rearrangement is largely considered a concerted process, the related photochemical decomposition provides direct evidence for the existence of acyl nitrene intermediates. researchgate.netconsensus.app Through matrix-isolation IR spectroscopy at cryogenic temperatures (15 K), the photo-induced decomposition of 1H-pyrrole-3-carbonyl azide has been studied in detail. researchgate.net Laser irradiation at 266 nm leads to the extrusion of molecular nitrogen and the formation of the corresponding 1H-pyrrole-3-carbonyl nitrene. researchgate.netconsensus.app

Spectroscopic and computational data have confirmed that this initially formed nitrene is in a closed-shell singlet state. researchgate.netconsensus.app This singlet pyrroylnitrene is a key transient intermediate that can be directly observed and characterized under these specific experimental conditions. researchgate.net Further irradiation can cause subsequent reactions, such as rearrangement to the isocyanate or, in some cases, elimination of carbon monoxide to furnish a different nitrene (1H-3-pyrrole nitrene) in its triplet ground state. researchgate.netconsensus.app The identification of these nitrene intermediates has been substantiated through isotopic labeling (¹⁵N) experiments and quantum chemical calculations (B3LYP/6-311++G(3df,3pd)). researchgate.net

Table 2: Spectroscopic Data for Intermediates from 1H-pyrrole-3-carbonyl azide Photodecomposition

| Intermediate | Spectroscopic Method | Key Observations | Reference |

| Singlet 1H-pyrrole-3-carbonyl nitrene | Matrix-Isolation IR (N₂ matrix, 15 K) | Characterized by specific vibrational bands, confirmed by ¹⁵N labeling and DFT calculations. | researchgate.net |

| Triplet 1H-3-pyrrole nitrene | Matrix-Isolation IR (N₂ matrix, 15 K) | Formed after CO elimination from the corresponding isocyanate, identified spectroscopically. | researchgate.net |

The isocyanate generated from the Curtius rearrangement is a versatile synthetic intermediate. nih.govorganic-chemistry.org The highly reactive nature of the isocyanate functional group allows for a variety of tandem, or one-pot, reactions. organic-chemistry.orgresearchgate.net By introducing different nucleophiles into the reaction mixture, the 1-acetyl-3-pyrrolyl isocyanate formed in situ can be trapped to produce a range of stable final products.

Common transformations include:

Reaction with water: Hydrolysis of the isocyanate leads to an unstable carbamic acid, which readily undergoes decarboxylation to yield the corresponding primary amine, 1-acetyl-3-aminopyrrole. wikipedia.orgorganic-chemistry.org

Reaction with alcohols: In the presence of an alcohol (e.g., ethanol (B145695) or benzyl (B1604629) alcohol), the isocyanate is converted into a stable carbamate (B1207046) derivative. nih.govnih.gov

Reaction with amines: Reaction with a primary or secondary amine affords a urea (B33335) derivative. nih.govnih.gov

These tandem approaches are highly efficient and are widely used in the synthesis of pharmaceuticals and other bioactive molecules, as they often avoid the need to isolate the potentially sensitive isocyanate intermediate. nih.govorganic-chemistry.org

Distinct from the thermal pathway, the photochemical decomposition of pyrroyl azides proceeds in a stepwise manner, allowing for the direct observation of pyrroylnitrene intermediates. researchgate.netconsensus.app Studies on 1H-pyrrole-3-carbonyl azide, a close analog of the title compound, have shown that irradiation with a 266 nm laser in a nitrogen matrix at 15 K cleanly results in the extrusion of N₂. researchgate.net This process generates the 1H-pyrrole-3-carbonyl nitrene in its singlet electronic state. researchgate.netconsensus.app

This singlet nitrene is a distinct, observable species under cryogenic matrix isolation conditions. researchgate.net Upon further irradiation with light of a different wavelength (e.g., green light at 532 nm), this singlet acyl nitrene can undergo a Curtius-type rearrangement to form the corresponding 3-pyrrylisocyanate. researchgate.netconsensus.app This demonstrates that the nitrene, while not typically observed in the thermal reaction, is a viable intermediate on the photochemical reaction coordinate. researchgate.net

Curtius Rearrangement: Formation of Isocyanates and Nitrenes

Cycloaddition Reactions

The azide functional group in this compound can participate in 1,3-dipolar cycloaddition reactions, a powerful class of reactions for constructing five-membered heterocyclic rings. nih.govyoutube.com The most prominent of these is the azide-alkyne cycloaddition, often referred to as "click chemistry," which yields a 1,2,3-triazole ring system. youtube.comelifesciences.org

This reaction can be performed with a variety of alkynes. The reaction is particularly efficient and spontaneous when using strained cycloalkynes, such as bicyclononyne (BCN), due to the favorable release of ring-strain energy in the transition state. nih.gov The reaction can also be carried out with terminal or internal alkynes, often with thermal or copper-catalyzed conditions to improve reaction rates and control regioselectivity. elifesciences.orgrsc.org In the absence of a catalyst, the reaction between an azide and a standard alkyne is a concerted, though asynchronous, process with a significant activation energy. rsc.org The resulting 1,2,3-triazole products are exceptionally stable due to their aromatic character. youtube.com

The 1,3-dipolar cycloaddition reactivity of this compound makes it a potentially useful building block for synthesizing more complex molecules where the pyrrole core is linked to other moieties via a stable triazole linker. youtube.com

Intramolecular Cyclization Pathways

Beyond intermolecular reactions, azides can also participate in intramolecular cyclizations, particularly when a suitable reactive partner is present within the same molecule. For instance, dienyl azides have been shown to undergo transition metal-catalyzed cyclization to form pyrroles. organic-chemistry.org Catalysts such as zinc iodide (ZnI2) or rhodium perfluorobutyrate (Rh2(O2CC3F7)4) can facilitate the conversion of dienyl azides into substituted pyrroles at room temperature. organic-chemistry.org The efficiency of these reactions can be influenced by the electronic properties of the substituents on the azide. organic-chemistry.org

While no specific intramolecular cyclization pathways for this compound were found, the presence of the pyrrole ring and the acetyl group provides potential sites for such reactions under appropriate conditions, possibly leading to the formation of fused heterocyclic systems.

Nucleophilic Reactivity at the Carbonyl Center

The carbonyl group (C=O) is inherently electrophilic at the carbon atom due to the polarization of the carbon-oxygen double bond. masterorganicchemistry.comlibretexts.org This electrophilicity makes carbonyl compounds susceptible to attack by nucleophiles. The reactivity of the carbonyl group is influenced by the nature of the substituents attached to it. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. masterorganicchemistry.com

In this compound, the carbonyl carbon of the carbonyl azide group is a primary site for nucleophilic attack. Nucleophilic addition to this carbonyl carbon is the initial step in many of its reactions. libretexts.org Following the initial addition, the reaction can proceed through different pathways depending on the nature of the nucleophile and the reaction conditions. The azide group can potentially act as a leaving group in a nucleophilic acyl substitution mechanism.

The general mechanism for nucleophilic acyl substitution involves the initial addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate. libretexts.orggatech.edu The subsequent collapse of this intermediate, with the expulsion of a leaving group, regenerates the carbonyl group and results in the substitution product. libretexts.org

Electrophilic and Nucleophilic Reactivity of the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic heterocycle and is generally susceptible to electrophilic substitution reactions. However, the reactivity of the pyrrole ring in this compound is significantly modified by the presence of the electron-withdrawing 1-acetyl and 3-carbonyl azide substituents.

Influence of the Acetyl and Carbonyl Azide Substituents on Pyrrole Reactivity

The 1-acetyl group and the 3-carbonyl azide group are both strong electron-withdrawing groups. Their presence on the pyrrole ring deactivates the ring towards electrophilic attack. This deactivation occurs because these groups pull electron density away from the pyrrole ring, making it less nucleophilic.

Conversely, the electron-withdrawing nature of these substituents can make the pyrrole ring more susceptible to nucleophilic attack, a reaction pathway that is generally not favored for unsubstituted pyrroles. The specific positions on the pyrrole ring that become more electrophilic will depend on the combined electronic effects of both substituents.

Regioselective Functionalization of the Pyrrole Ring in Derivatization

The derivatization of the pyrrole ring in this compound is a nuanced process governed by the directing effects of the existing substituents. The inherent reactivity of the pyrrole nucleus, combined with the electronic influence of the 1-acetyl and 3-carbonyl azide groups, dictates the position of further functionalization. This section explores the regioselectivity of these reactions, drawing upon established principles of pyrrole chemistry and the known behavior of analogous substituted pyrroles.

The pyrrole ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. pearson.comslideshare.net Generally, substitution is favored at the C2 and C5 positions (α-positions) due to the superior stabilization of the cationic intermediate through resonance, which involves the nitrogen lone pair. slideshare.netstackexchange.com The intermediate formed by attack at the α-position can be described by three resonance structures, whereas attack at the C3 and C4 positions (β-positions) results in an intermediate with only two resonance structures, rendering it less stable. stackexchange.com

However, the substitution pattern of this compound significantly alters this general preference. The presence of an electron-withdrawing acetyl group at the nitrogen atom (N1) and a carbonyl azide group at the C3 position profoundly influences the regioselectivity of subsequent electrophilic attacks. The 1-acetyl group, by withdrawing electron density from the ring, deactivates it towards electrophilic substitution compared to unsubstituted pyrrole.

More importantly, the presence of an acyl group at the 3-position, such as the carbonyl azide, is known to direct incoming electrophiles. In analogous systems, such as 1-(phenylsulfonyl)pyrrole, acylation reactions are strongly regiospecific, yielding 3-acyl derivatives. datapdf.comacs.org When a deactivating group already occupies the 3-position, further substitution is directed to other available positions on the ring. The combined electronic effect of the 1-acetyl and 3-carbonyl azide groups would be expected to direct incoming electrophiles to the C4 or C5 positions.

The precise outcome of derivatization reactions on the pyrrole ring of this compound would depend on the nature of the electrophile and the reaction conditions. While no direct experimental data on the regioselective functionalization of this specific compound is readily available in the reviewed literature, we can infer potential reaction pathways based on studies of similarly substituted pyrroles. For instance, in the acylation of 2-acetylpyrrole, both 2,5- and 2,4-diacetyl derivatives are formed, indicating that substitution can occur at both the remaining α and β positions. acs.org

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Electrophilic Reagent | Predicted Major Product(s) | Rationale |

| Nitrating Agent (e.g., HNO₃/H₂SO₄) | 1-Acetyl-4-nitro-1H-pyrrole-3-carbonyl azide | The 1-acetyl and 3-carbonyl azide groups are deactivating. The C4 position is electronically favored for attack due to the directing effect of the C3 substituent. |

| Halogenating Agent (e.g., Br₂/FeBr₃) | 1-Acetyl-4-bromo-1H-pyrrole-3-carbonyl azide | Similar to nitration, the C4 position is the most likely site for electrophilic halogenation. |

| Acylating Agent (e.g., Ac₂O/Lewis Acid) | 1-Acetyl-4-acyl-1H-pyrrole-3-carbonyl azide | Friedel-Crafts acylation would be expected to occur at the C4 position, driven by the directing influence of the existing substituents. |

It is important to note that the predictions in Table 1 are based on established principles of physical organic chemistry and studies of related compounds. Experimental verification is necessary to definitively determine the regioselectivity of derivatization reactions on this compound. The interplay of steric and electronic factors, as well as the specific reaction conditions, will ultimately determine the product distribution.

Applications in Advanced Organic Synthesis and Derivatization

Building Block for Diverse Nitrogen-Containing Heterocycles

1-Acetylpyrrole-3-carbonyl azide (B81097) serves as a versatile precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its reactivity, primarily centered around the carbonyl azide group, allows for its elaboration into more complex molecular architectures, including aminopyrroles, fused pyrrole (B145914) systems, and peptide mimetics.

Synthesis of Aminopyrroles and their Protected Forms (e.g., Carbamates)

The primary route to aminopyrroles from 1-acetylpyrrole-3-carbonyl azide involves the Curtius rearrangement. beilstein-journals.orgnih.gov This reaction is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. The resulting 1-acetyl-3-pyrrolyl isocyanate is a highly reactive intermediate that can be trapped by various nucleophiles.

For instance, in the presence of water, the isocyanate undergoes hydrolysis to form a carbamic acid, which is unstable and readily decarboxylates to yield 3-amino-1-acetylpyrrole. libretexts.org Alternatively, trapping the isocyanate with an alcohol (R'-OH) leads to the formation of a stable N-pyrrolyl carbamate (B1207046), a protected form of the aminopyrrole. beilstein-journals.orgnih.gov This method is particularly useful as the choice of alcohol allows for the introduction of various carbamate protecting groups (e.g., Boc, Cbz), which are essential in multi-step organic synthesis. rsc.orgresearchgate.net

The general transformation is depicted in the scheme below:

Table 1: Synthesis of Aminopyrroles and Carbamates via Curtius Rearrangement

| Starting Material | Reagent | Intermediate | Product |

| This compound | Heat or hv | 1-Acetyl-3-pyrrolyl isocyanate | 3-Amino-1-acetylpyrrole (with H₂O) |

| This compound | R'-OH, Heat | 1-Acetyl-3-pyrrolyl isocyanate | 1-Acetyl-3-(alkoxycarbonylamino)pyrrole |

Formation of Fused Pyrrole Systems and Polycyclic Architectures

The isocyanate and nitrene intermediates derived from this compound are valuable for the construction of fused pyrrole systems and other polycyclic heteroaromatics. rsc.orgumfcd.ro These reactions often proceed through intramolecular cyclization pathways.

For example, if the acetyl group at the 1-position of the pyrrole is replaced with a substituent containing a suitable nucleophile or a reactive site, the in situ generated isocyanate can undergo an intramolecular cyclization to form a bicyclic system. This strategy has been employed in the synthesis of various fused heterocycles, such as pyrrolo[1,2-a]azepines. arkat-usa.org

Furthermore, the corresponding nitrene, generated via photolysis or thermolysis of the azide, can undergo intramolecular C-H insertion reactions. If a suitable C-H bond is present on a substituent attached to the pyrrole ring, this can lead to the formation of a new fused ring system. This approach is a powerful tool for creating complex polycyclic architectures containing a pyrrole core. acs.org The synthesis of pyrrolo[3,2-b]pyrrole (B15495793) cores has been achieved through related reductive ring closure methodologies. rsc.org

Construction of Pyrrole-Based Peptide Mimetics

Pyrrole-containing scaffolds are of significant interest in medicinal chemistry as they can mimic the secondary structures of peptides, such as β-turns. rsc.orgnih.gov The rigid pyrrole ring can serve as a template to orient appended amino acid side chains in a manner that mimics the spatial arrangement in a natural peptide turn.

This compound can be a useful building block in the synthesis of such peptide mimetics. The derived 3-aminopyrrole moiety can be incorporated into a peptide sequence, where the pyrrole ring acts as a conformational constraint. The synthesis often involves coupling the aminopyrrole with amino acids or peptide fragments using standard peptide coupling techniques. The resulting pyrrole-based peptidomimetics can exhibit enhanced metabolic stability and bioavailability compared to their natural peptide counterparts. nih.gov

Precursor for Reactive Intermediates in Cascade Reactions

Cascade reactions, where a series of transformations occur in a single pot, are highly efficient synthetic strategies. This compound is an excellent precursor for generating reactive intermediates that can initiate such cascades.

Utilization of In Situ Generated Isocyanates in Multicomponent Reactions

The 1-acetyl-3-pyrrolyl isocyanate generated from the Curtius rearrangement of this compound can be utilized in multicomponent reactions (MCRs). acs.org MCRs are one-pot processes where three or more reactants combine to form a product that incorporates structural elements from all the starting materials. nih.gov

A prominent example is the Ugi reaction, a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide. cdnsciencepub.com Variations of the Ugi reaction can employ an isocyanate as one of the components. The in situ generated 1-acetyl-3-pyrrolyl isocyanate can participate in such Ugi-type reactions, leading to the rapid assembly of complex, peptide-like molecules containing the pyrrole scaffold. beilstein-journals.orgumfcd.ro These reactions are highly convergent and allow for the creation of diverse molecular libraries for drug discovery and other applications. rsc.org

Table 2: Representative Ugi-type Reaction

| Component 1 | Component 2 | Component 3 | Component 4 (from precursor) | Product Type |

| Aldehyde | Amine | Isocyanide | 1-Acetyl-3-pyrrolyl isocyanate | α-Acylaminocarboxamide derivative |

Exploitation of Pyrroylnitrenes in Nitrene Insertions and Rearrangements

Beyond the isocyanate, the photolysis or thermolysis of this compound can also lead to the formation of a highly reactive 1-acetyl-3-pyrroylnitrene intermediate. Nitrenes are nitrogen analogues of carbenes and can undergo a variety of characteristic reactions.

Singlet nitrenes can readily undergo C-H insertion reactions. arkat-usa.org This allows for the direct functionalization of C-H bonds, a challenging transformation in organic synthesis. The 1-acetyl-3-pyrroylnitrene can undergo both intermolecular and intramolecular C-H insertions, providing a route to novel substituted pyrroles and fused heterocyclic systems.

Nitrenes can also undergo various rearrangement reactions. Depending on the substitution pattern of the pyrrole ring and the reaction conditions, the 1-acetyl-3-pyrroylnitrene could potentially undergo ring-expansion or ring-contraction reactions, leading to the formation of different heterocyclic scaffolds.

Development of Catalytic Methodologies

The development of catalytic methodologies is central to modern organic chemistry, aiming to enhance reaction efficiency, selectivity, and sustainability. For a versatile substrate such as this compound, the exploration of catalytic transformations is a key area of research.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for the activation and transformation of functional groups like acyl azides. While direct studies on this compound are not extensively documented, the reactivity of analogous acyl azides and dienyl azides in the presence of transition metals provides significant insights into its potential transformations.

One of the primary reactions of acyl azides is the Curtius rearrangement, which proceeds through a nitrene intermediate to form an isocyanate. Transition metals can facilitate this process under milder conditions than traditional thermal methods. The resulting isocyanate is a highly valuable intermediate for the synthesis of ureas, carbamates, and amides, and can participate in intramolecular cyclization reactions. For instance, the intramolecular Schmidt reaction of acyl chlorides with alkyl azides, a related transformation, allows for the efficient construction of fused polycyclic lactams. acs.org

Furthermore, transition metal catalysts, such as those based on rhodium and zinc, have been effectively used in the synthesis of pyrroles from dienyl azides. organic-chemistry.orgnih.gov These reactions proceed through the decomposition of the azide, followed by cyclization. organic-chemistry.org Given the pyrrole moiety already present in this compound, transition metal catalysis could be envisioned to promote intermolecular reactions, such as cycloadditions or C-H functionalization, at other positions of the pyrrole ring or involving the acetyl group.

Copper-catalyzed reactions are also of significant interest. For example, the copper-catalyzed reductive elimination of acyl azides to nitriles has been reported, showcasing good functional group tolerance and high chemoselectivity. researchgate.net Iron(II) chloride has been shown to improve the efficiency of N-atom transfer from an azide to a sulfur atom, reducing the required reaction temperature. nih.gov

The following table summarizes representative transition metal-catalyzed transformations of azides that suggest potential reaction pathways for this compound.

| Catalyst | Azide Substrate | Product Type | Reference |

| ZnI2 or Rh2(O2CC3F7)4 | Dienyl Azides | 2,5-disubstituted and 2,4,5-trisubstituted pyrroles | organic-chemistry.orgnih.gov |

| Iron(II) chloride | Generic Azide | Sulfoximides and sulfimides (from sulfides) | nih.gov |

| Copper | Acyl Azides | Nitriles | researchgate.net |

| Iridium(I) | Electron-deficient aryl azides | Indolines | nih.gov |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, avoiding the use of often toxic and expensive metals. The application of organocatalysis to reactions involving this compound could lead to the stereoselective synthesis of novel chiral molecules.

A pertinent example is the enolate-mediated organocatalytic azide-ketone [3+2]-cycloaddition reaction, which yields highly substituted 1,2,3-triazoles with excellent regioselectivity. nih.gov This demonstrates that the azide functionality can be effectively activated by an organocatalyst. In the context of this compound, the carbonyl group adjacent to the azide could potentially participate in similar enolate-mediated transformations.

Furthermore, the pyrrole ring itself can act as a nucleophile in organocatalytic cascade reactions. For example, pyrroles have been shown to undergo enantioselective and diastereoselective cascade conjugate addition-aldol reactions with α,β-unsaturated aldehydes, leading to the formation of functionalized chiral pyrrolizines. nih.gov This suggests that the pyrrole nucleus of this compound could be a reactive partner in such organocatalytic transformations.

| Organocatalyst Type | Reactant | Product Type | Key Feature | Reference |

| Enolate-mediating | Arylacetones and aryl azides | 1,2,3-Triazoles | High regioselectivity | nih.gov |

| Amine-based | Pyrroles and α,β-unsaturated aldehydes | Chiral pyrrolizines | High enantioselectivity and diastereoselectivity | nih.gov |

Photocatalytic and Electrochemical Conversions

Photocatalysis and electrochemistry offer green and sustainable alternatives to traditional synthetic methods, often proceeding under mild conditions. The application of these techniques to this compound is a promising area for exploration.

Visible-light-assisted photocatalysis has been successfully employed for the [3+2] azide-alkyne "click" reaction to synthesize 1,4-substituted 1,2,3-triazoles. researchgate.net This methodology utilizes a bimetallic Ru-Mn complex to facilitate the in situ photochemical reduction of Cu(II) to the active Cu(I) catalyst. researchgate.net This highlights the potential for activating the azide group of this compound through photoredox catalysis for various cycloaddition reactions.

While specific electrochemical conversions of this compound have not been reported, the electrochemical synthesis of nitrogen-containing heterocycles is a rapidly developing field. Such methods could potentially be applied to induce novel cyclization or rearrangement reactions of this compound.

Regioselective and Stereoselective Syntheses

The presence of multiple reactive sites in this compound makes regioselectivity and stereoselectivity crucial considerations in its synthetic applications. The ability to control the outcome of reactions at specific positions is key to harnessing the full potential of this molecule.

The regioselective synthesis of 1,4,5-trisubstituted-1,2,3-triazoles from the reaction of enaminones and aryl azides demonstrates that the regiochemical outcome of azide cycloadditions can be controlled. nih.gov In reactions involving this compound, the electronic and steric properties of the acetyl and carbonyl azide groups, as well as the pyrrole ring, will play a decisive role in directing the regioselectivity of intermolecular reactions.

Stereoselectivity is paramount when constructing chiral molecules. The synthesis of chiral pyrrolizines through organocatalytic cascade reactions of pyrroles showcases the potential for high stereocontrol. nih.gov Similarly, the stereoselective synthesis of 3-azido-tetralins, chromanes, and -tetrahydroquinolines via a tandem allylic azide rearrangement/Friedel-Crafts alkylation highlights how the azide group can be involved in stereoselective transformations. nih.gov For this compound, the development of stereoselective catalytic methods would enable the synthesis of enantiomerically pure, complex heterocyclic structures.

An example of achieving stereoselectivity is the synthesis of tetrahydroxy derivatives of 2-amino cyclohexane (B81311) carboxylic acid, which proceeds through an acyl azide intermediate and a Curtius rearrangement, demonstrating that stereocenters can be installed and carried through azide-based reaction sequences. raco.cat

| Reaction Type | Reactants | Product | Selectivity | Reference |

| [3+2] Cycloaddition | Enaminones and aryl azides | 1,4,5-trisubstituted-1,2,3-triazoles | Regioselective | nih.gov |

| Cascade Conjugate Addition-Aldol | Pyrroles and α,β-unsaturated aldehydes | Chiral pyrrolizines | Enantio- and Diastereoselective | nih.gov |

| Tandem Allylic Azide Rearrangement/Friedel-Crafts Alkylation | Allylic azides | 3-Azido-tetralins, -chromanes, -tetrahydroquinolines | Stereoselective | nih.gov |

Spectroscopic and Computational Studies for Mechanistic and Structural Elucidation

Advanced Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Reaction Monitoring

Vibrational spectroscopy is a fundamental tool for identifying functional groups and probing molecular structure. For acyl azides, Infrared (IR) and Raman spectroscopy are particularly effective for monitoring the characteristic vibrations of the azide (B81097) and carbonyl groups.

Studies on the parent compound, 1H-pyrrole-3-carbonyl azide , have provided detailed vibrational data. researchgate.net The IR spectrum, captured in a nitrogen matrix at 15 K, and the Raman spectrum of the solid at room temperature, reveal key vibrational modes. researchgate.net The most prominent feature in the IR spectrum is the very strong asymmetric stretching vibration (νₐₛ) of the azide group (-N₃), typically found in the 2100-2200 cm⁻¹ region. The symmetric stretch (νₛ) of the azide group appears at a lower frequency with weaker intensity. researchgate.net

The carbonyl (C=O) stretching frequency is also a crucial diagnostic peak. Its position is sensitive to conjugation and the electronic environment. In the solid state, intermolecular interactions, such as hydrogen bonding involving the pyrrole (B145914) N-H, can influence these frequencies. For the N-acetylated target compound, one would expect two distinct carbonyl stretching bands: one for the pyrrole-3-carbonyl and another for the N-acetyl group. The electron-withdrawing nature of the N-acetyl group would likely cause a shift in the C-3 carbonyl frequency compared to the parent compound.

Reaction monitoring using IR spectroscopy is especially valuable for studying the decomposition of carbonyl azides, which can be initiated by heat or light to form highly reactive nitrene intermediates. researchgate.net

Table 1: Selected Vibrational Frequencies for 1H-Pyrrole-3-carbonyl Azide Data extracted from matrix-isolation IR and solid-state Raman spectra. researchgate.net

| Vibrational Mode | Frequency (cm⁻¹) (IR, N₂ matrix) | Frequency (cm⁻¹) (Raman, solid) | Assignment |

| N-H Stretch | ~3400 | Not specified | ν(N-H) |

| Azide Asymmetric Stretch | 2139 | 2135 | νₐₛ(N₃) |

| Carbonyl Stretch | 1685 | 1678 | ν(C=O) |

| Azide Symmetric Stretch | 1230 | 1227 | νₛ(N₃) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment and Mechanistic Insights

NMR spectroscopy is indispensable for elucidating the precise connectivity and chemical environment of atoms in a molecule. While specific experimental NMR data for 1-Acetylpyrrole-3-carbonyl Azide are not available in the reviewed literature, its expected spectrum can be predicted based on established data for substituted pyrroles. tandfonline.comnih.govrsc.org

The ¹H NMR spectrum would feature signals for the three pyrrole ring protons and a singlet for the three methyl protons of the acetyl group. The chemical shifts of the ring protons (H-2, H-4, and H-5) would be influenced by the two electron-withdrawing substituents: the N-acetyl group and the 3-carbonyl azide group. These groups deshield the ring protons, shifting their signals downfield compared to unsubstituted pyrrole. researchgate.net

The ¹³C NMR spectrum would provide signals for all carbon atoms, including the two carbonyl carbons, the carbons of the pyrrole ring, and the acetyl methyl carbon. The chemical shifts of the ring carbons can be predicted with reasonable accuracy using additive substituent effects derived from a large dataset of substituted pyrroles. rsc.org

Dynamic NMR is used to study molecules that undergo rapid conformational changes or chemical exchange processes, such as tautomerism. However, for This compound , significant tautomeric equilibria involving proton transfer are not expected. The substitution of the pyrrole nitrogen with an acetyl group removes the labile N-H proton, thereby precluding the common prototropic tautomerism observed in N-H pyrroles.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

Single-crystal X-ray diffraction provides definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of the parent 1H-pyrrole-3-carbonyl azide has been determined, offering a vital model for its derivatives. researchgate.net

The molecule is essentially planar, a feature driven by the conjugated π-system. In the solid state, these planar molecules form hydrogen-bonded chains, where the pyrrole N-H donor interacts with the carbonyl oxygen atom of an adjacent molecule. researchgate.net This specific interaction would be absent in the crystal structure of This compound , as the N-H group is replaced by an acetyl group. The crystal packing of the N-acetylated derivative would instead be governed by weaker van der Waals forces and dipole-dipole interactions involving its two carbonyl groups.

Table 2: Crystal Structure Data for 1H-Pyrrole-3-carbonyl Azide Data obtained from single-crystal X-ray diffraction. researchgate.net

| Parameter | Value |

| Chemical Formula | C₅H₄N₄O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.869(2) |

| b (Å) | 18.016(7) |

| c (Å) | 5.922(2) |

| β (°) | 108.62(3) |

| Volume (ų) | 593.4(4) |

| Z | 4 |

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating molecular properties when experimental data is scarce. DFT can be used to optimize molecular geometries, predict spectroscopic data, and analyze electronic structure. nih.gov Such methods have been successfully applied to various azides and heterocyclic systems to understand their structure, stability, and reactivity. nih.govnih.gov For a molecule like This compound , DFT calculations would be invaluable for predicting its preferred conformation, vibrational frequencies, and NMR chemical shifts.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals are key to understanding a molecule's electronic behavior.

For acyl azides, the HOMO is often associated with the azide and the aromatic ring, while the LUMO is typically centered on the carbonyl and azide functions. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity and the energy required for electronic excitation. DFT calculations are routinely used to compute these orbitals. nih.gov

In This compound , the presence of two electron-withdrawing groups (acetyl and carbonyl azide) on the pyrrole ring is expected to lower the energy of both the HOMO and LUMO compared to the parent N-H pyrrole. This modification of the frontier orbitals would directly influence the molecule's reactivity in processes like cycloaddition or thermal decomposition.

A significant application of quantum chemistry is the prediction of spectroscopic parameters, which aids in the interpretation of experimental spectra. nih.govarxiv.orgchimia.ch By calculating the second derivatives of energy with respect to atomic positions (the Hessian matrix), one can compute harmonic vibrational frequencies. uzh.chacs.org These calculated frequencies, when appropriately scaled, often show excellent agreement with experimental IR and Raman data, allowing for confident assignment of complex vibrational modes. researchgate.net Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) method are used to predict NMR chemical shifts with high accuracy. For a novel or uncharacterized compound like This compound , a computational study would be a crucial first step to predict its IR and NMR spectra, guiding future experimental work.

Modeling of Reaction Pathways, Transition States, and Energy Barriers

The mechanism of the Curtius rearrangement has been a subject of significant computational investigation, primarily debating a concerted versus a stepwise pathway. wikipedia.orgnih.gov

Concerted Pathway: In this mechanism, the migration of the R-group (the 1-acetylpyrrol-3-yl group in this case) to the nitrogen atom occurs simultaneously with the expulsion of dinitrogen (N₂). This is a single-step process that proceeds through a single transition state. wikipedia.orgnih.gov

Stepwise Pathway: This route involves the initial loss of N₂ to form a highly reactive acyl nitrene intermediate. This nitrene then undergoes a subsequent 1,2-rearrangement to yield the isocyanate. nih.govnih.gov

For most simple alkyl and aryl acyl azides undergoing thermal rearrangement, computational studies strongly support a concerted mechanism . wikipedia.orgnih.gov This is due to the high energy of the potential acyl nitrene intermediate, which makes the stepwise path less favorable. nih.gov For example, chemical dynamics simulations on acetyl azide show a dominant concerted mechanism under thermal conditions. nih.gov Density Functional Theory (DFT) and other high-level calculations have been employed to map the potential energy surfaces and calculate the activation barriers for these rearrangements.

Intrinsic reaction coordinate (IRC) analyses for compounds like acetyl azide and benzoyl azide confirm that the rearrangement and N₂ loss are synchronous, avoiding the formation of a discrete nitrene intermediate. nih.gov However, the nature of the migrating group and the reaction conditions (thermal vs. photochemical) can influence the mechanism. Photochemical rearrangements, for instance, are more likely to proceed stepwise through nitrene intermediates. researchgate.netrsc.org

The transition state for the concerted rearrangement is characterized by a bent N-N-N moiety and a partial bond between the migrating carbon and the terminal nitrogen. Computational studies on various acyl azides provide insight into the likely energy barriers for this compound.

Table 1: Calculated Activation Energy Barriers for the Concerted Curtius Rearrangement of Analogous Acyl Azides This table presents data for analogous compounds to infer the potential energy barrier for this compound.

| Acyl Azide | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference |

| Acetyl Azide | B3LYP/6-311+G(d,p) | 27.6 | nih.gov |

| Acetyl Azide | CCSD(T)/6-311+G(d,p) | 26.3 | nih.gov |

| Pivaloyl Azide | B3LYP/6-311+G(d,p) | 27.4 | nih.gov |

| Benzoyl Azide | B3LYP/6-311+G(d,p) | 30.0 | nih.gov |

Based on these data, the thermal rearrangement of this compound is expected to proceed via a concerted mechanism with an activation barrier likely in the range of 27-30 kcal/mol. The electron-rich, aromatic nature of the pyrrole ring may influence this barrier compared to a simple alkyl or phenyl group.

Investigation of Reactivity Descriptors (e.g., Electrophilicity Index)

Reactivity descriptors derived from conceptual DFT provide a quantitative measure of a molecule's reactivity. The global electrophilicity index (ω), in particular, quantifies the ability of a species to accept electrons. It is a valuable tool for predicting the course of polar reactions.

Solvent Effects on Reactivity and Selectivity

Solvent can play a crucial role in the Curtius rearrangement, although its effects are often subtle for the concerted thermal process, which proceeds through a relatively non-polar transition state. cdnsciencepub.com However, for reactions that might have competing pathways or involve charged intermediates, the solvent polarity can significantly influence reaction rates and outcomes.

Computational studies have modeled solvent effects both implicitly (using polarizable continuum models) and explicitly (including individual solvent molecules). For the Curtius rearrangement:

In general, non-polar solvents are favored for the classic thermal rearrangement to minimize side reactions.

For rearrangements catalyzed by Lewis acids, the solvent can modulate the strength of the Lewis acid-substrate interaction. Computational studies on benzoyl azide complexed with Lewis acids like BF₃ and AlCl₃ show that these catalysts significantly lower the activation barrier by interacting with the carbonyl oxygen and the azide nitrogen atoms. researchgate.net This interaction weakens the crucial N-N bond, facilitating its cleavage. researchgate.net The choice of solvent can affect the availability and activity of the Lewis acid catalyst.

In cases where a stepwise mechanism might be accessible, polar solvents could potentially stabilize the charge-separated character of a nitrene-like transition state or intermediate, although this is not the typically favored pathway for thermal reactions. acs.org

For this compound, it is expected that the rearrangement in common non-polar solvents like toluene (B28343) or benzene (B151609) would proceed cleanly. The use of protic or highly polar solvents might lead to trapping of the isocyanate intermediate, for example, by an alcohol to form a carbamate (B1207046).

Future Research Directions and Unexplored Potential

Development of Novel and Sustainable Synthetic Routes for 1-Acetylpyrrole-3-carbonyl Azide (B81097)

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For 1-Acetylpyrrole-3-carbonyl Azide, future research will likely focus on moving beyond traditional synthetic paradigms to embrace more sustainable and atom-economical approaches.

Currently, the synthesis of acyl azides often involves the use of potentially hazardous reagents and generates stoichiometric byproducts. A common route to acyl azides is the reaction of an acyl chloride with an azide salt, such as sodium azide. masterorganicchemistry.comwikipedia.org Another established method involves the treatment of acylhydrazines with nitrous acid. wikipedia.org More contemporary methods utilize reagents like diphenylphosphoryl azide (DPPA) for the direct conversion of carboxylic acids to acyl azides. wikipedia.org

Future synthetic strategies for this compound could explore:

Direct C-H Azidation: Investigating novel catalytic systems that could enable the direct conversion of a C-H bond on the pyrrole (B145914) ring to the carbonyl azide functionality, thus avoiding the pre-functionalization to a carboxylic acid.

Green Solvents and Catalysts: The use of ionic liquids, deep eutectic solvents, or even water as reaction media could significantly enhance the sustainability of the synthesis. semanticscholar.org Research into recyclable, heterogeneous catalysts for the azidation step would also be a valuable pursuit. For instance, iridium-catalyzed syntheses have been shown to be effective for producing pyrrole heterocycles from renewable resources under mild conditions. nih.govresearchgate.net

Biocatalytic Routes: The exploration of enzymatic pathways for the synthesis of the pyrrole precursor or for the final azidation step could offer a highly selective and environmentally friendly alternative.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Direct C-H Azidation | Increased atom economy, reduced synthetic steps. | Development of selective catalysts. |

| Green Solvents/Catalysts | Reduced environmental impact, easier product isolation. | Catalyst design and solvent screening. semanticscholar.org |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions. | Enzyme discovery and engineering. |

Exploration of Unconventional Reactivity Pathways and Transformations

The carbonyl azide group is a versatile functional group, most known for the Curtius rearrangement to form isocyanates, which are valuable intermediates in the synthesis of amines, ureas, and carbamates. masterorganicchemistry.comnih.gov However, the reactivity of this compound is likely to extend beyond this classical transformation.

Future research could uncover novel reactivity patterns, including:

Nitrene Chemistry: The thermal or photochemical decomposition of the acyl azide can generate a highly reactive acylnitrene intermediate. nih.gov The fate of this nitrene, whether it undergoes the expected Curtius rearrangement or participates in other reactions such as C-H insertion or cyclization, will be a key area of investigation. The electronic nature of the 1-acetylpyrrole ring will play a crucial role in directing the reactivity of the nitrene.

Cycloaddition Reactions: Acyl azides can participate in [3+2] cycloaddition reactions with various unsaturated partners. The potential for this compound to react with alkynes or alkenes to form novel heterocyclic systems is an exciting prospect.

Transition-Metal Catalyzed Cross-Coupling Reactions: The development of new catalytic methods could enable the use of the azide group as a handle for cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 3-position of the pyrrole ring.

Advanced Computational Modeling for De Novo Reaction Design and Optimization

Computational chemistry offers a powerful tool for predicting the reactivity and properties of molecules, thereby guiding experimental work. For this compound, computational modeling can provide invaluable insights.

Future computational studies could focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other high-level computational methods can be employed to model the reaction pathways for the synthesis and subsequent reactions of this compound. nih.govresearchgate.net This can help in understanding the transition states and intermediates involved, and in predicting the most favorable reaction conditions. For instance, computational studies on similar acyl azides have been used to compare the energetics of the concerted Curtius rearrangement versus a stepwise process involving a nitrene intermediate. nih.gov

Spectroscopic Characterization: Computational methods can aid in the interpretation of experimental spectroscopic data, such as IR and NMR spectra, by predicting the vibrational frequencies and chemical shifts. Studies on 1H-pyrrole-3-carbonyl azide have utilized computational calculations to aid in the assignment of vibrational bands. researchgate.net

De Novo Reaction Design: By simulating the interaction of this compound with various reactants and catalysts, it may be possible to design entirely new and unexpected chemical transformations. Machine learning models trained on large datasets of chemical reactions could also be used to predict novel reactivity. nih.gov

| Computational Method | Application for this compound | Expected Outcome |

| Density Functional Theory (DFT) | Modeling reaction mechanisms and transition states. nih.gov | Prediction of reaction feasibility and selectivity. |

| Time-Dependent DFT (TD-DFT) | Simulating electronic spectra and photochemical reactivity. researchgate.net | Understanding the photochemistry of the azide. |

| Molecular Dynamics (MD) | Simulating the behavior of the molecule in different solvents. | Insight into solvent effects on reactivity. |

Integration of this compound into Automated Synthesis and Flow Chemistry Platforms

The integration of chemical synthesis with automated and flow technologies offers numerous advantages, including enhanced safety, reproducibility, and the ability to rapidly screen reaction conditions. Given that acyl azides can be thermally unstable and potentially explosive, the use of flow chemistry for their synthesis and subsequent reactions is particularly attractive. rsc.orgresearchgate.net

Future research in this area could involve:

Automated Synthesis Platforms: The use of automated synthesizers can facilitate the rapid preparation of a library of derivatives based on the this compound scaffold. imperial.ac.ukyoutube.comsigmaaldrich.comemolecules.comchemspeed.comacs.orgnih.govresearchgate.net This would enable high-throughput screening for biological activity or material properties.

Flow Chemistry for Safe Acyl Azide Generation and Reaction: Continuous-flow reactors allow for the in-situ generation of the acyl azide, which can then be immediately used in a subsequent reaction step, minimizing the accumulation of hazardous intermediates. rsc.orgresearchgate.netnih.gov This approach would be ideal for performing the Curtius rearrangement or other transformations of this compound on a larger scale.

Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple reaction steps into a single continuous process, avoiding the need for isolation and purification of intermediates. uc.pt A future goal could be the development of a fully automated, multi-step flow synthesis that starts from simple pyrrole precursors and delivers complex molecules derived from this compound.

The exploration of these future research directions holds the promise of unlocking the full potential of this compound as a versatile building block in organic synthesis, leading to the discovery of new reactions, materials, and potentially bioactive compounds.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 1-acetylpyrrole-3-carbonyl azide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the reactivity of the azide group. Terminal alkynes react regioselectively with azides under mild conditions (room temperature, aqueous/organic solvent mixtures) to form stable 1,4-disubstituted triazoles . For optimal yields (>95%), stoichiometric ratios of azide to alkyne, controlled pH (~7–8), and catalytic Cu(I) (e.g., CuSO₄ with sodium ascorbate) are critical. Pre-functionalization of the pyrrole ring (e.g., acetylation at the 1-position) ensures regiochemical control .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming regiochemistry. For example, in analogous pyrrole-carboxylic acid derivatives, characteristic shifts for acetyl groups (δ ~2.3–2.6 ppm in ¹H NMR) and carbonyl carbons (δ ~165–175 ppm in ¹³C NMR) are observed . X-ray crystallography, as demonstrated for azido carboxylic acids in CuAAC studies, provides definitive structural validation . High-resolution mass spectrometry (HRMS) and HPLC (>95% purity) are recommended for assessing synthetic fidelity .

Q. What stability considerations are critical when handling this compound in laboratory settings?

- Methodological Answer : Azides are thermally sensitive and may decompose exothermically. Storage at –20°C in anhydrous solvents (e.g., DMF or DMSO) under inert gas (N₂/Ar) is advised. Stability assays under varying pH (e.g., 4–10) and temperature (4–37°C) should be conducted, with periodic FTIR monitoring of the azide peak (~2100 cm⁻¹) to detect decomposition .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in CuAAC or other click reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and regioselectivity. For example, studies on azido carbonyl compounds show that electron-withdrawing groups (e.g., acetyl) lower the activation energy for cycloaddition by stabilizing the dipole. Molecular dynamics simulations in solvent environments (water/THF) further refine predictions of reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.